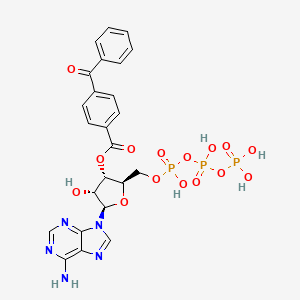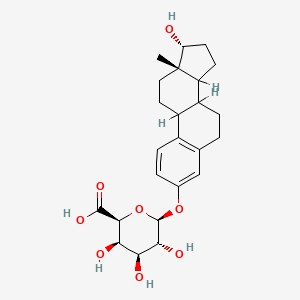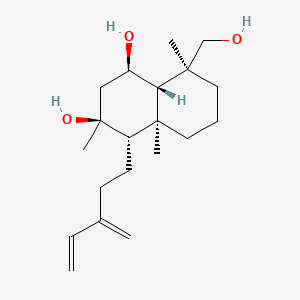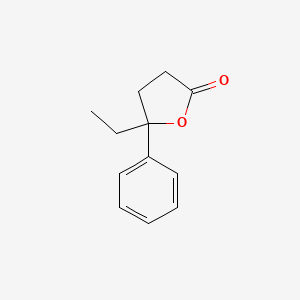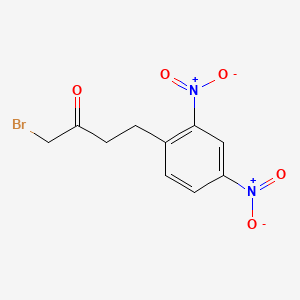
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a complex organic compound that features a boronic acid group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid typically involves multiple steps. One common approach is to start with a protected form of the tetrahydrofuran ring, which is then subjected to a series of reactions to introduce the boronic acid group. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the boronic acid group, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction could produce alcohol derivatives .
Aplicaciones Científicas De Investigación
(1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which (1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in having a boronic acid group but differs in the aromatic ring structure.
Methylboronic acid: Simpler structure with a methyl group instead of the complex tetrahydrofuran ring.
Boronophenylalanine: Contains both a boronic acid group and an amino acid moiety, used in boron neutron capture therapy.
Uniqueness
What sets (1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid apart is its unique combination of a boronic acid group with a tetrahydrofuran ring, providing distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
Propiedades
Número CAS |
70577-63-8 |
|---|---|
Fórmula molecular |
C9H13BN2O7 |
Peso molecular |
272.02 g/mol |
Nombre IUPAC |
[1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BN2O7/c13-3-6-5(14)1-7(19-6)12-2-4(10(17)18)8(15)11-9(12)16/h2,5-7,13-14,17-18H,1,3H2,(H,11,15,16)/t5-,6+,7-/m0/s1 |
Clave InChI |
ZQQLYVBNKUXFMZ-XVMARJQXSA-N |
SMILES |
B(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)(O)O |
SMILES isomérico |
B(C1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O)(O)O |
SMILES canónico |
B(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)(O)O |
Sinónimos |
DHBDU dihydroxyboryldeoxyuridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


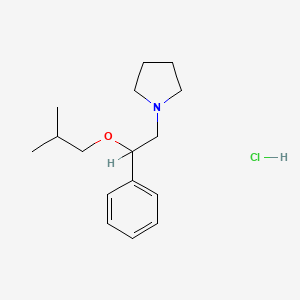
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)
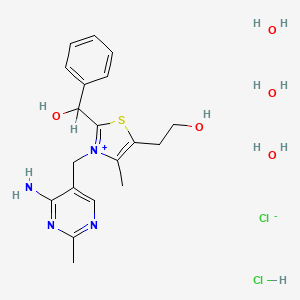

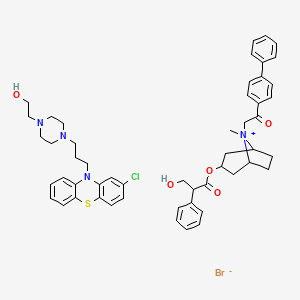
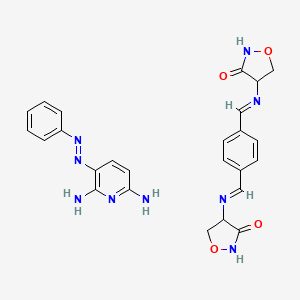
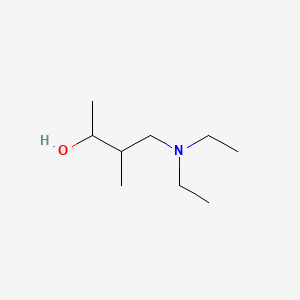
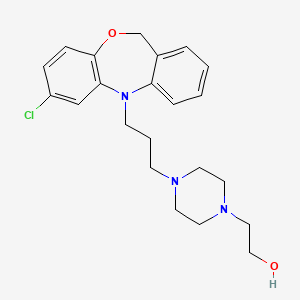
![2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL](/img/structure/B1203630.png)
